

Discovery and development of ML350 for scientific research.

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An In-depth Technical Guide to the Discovery and Development of **ML350**, a Potent and Selective Kappa-Opioid Receptor Antagonist

This guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of **ML350** (also known as CYM50202), a potent and selective antagonist of the kappa-opioid receptor 1 (OPRK1). Developed as a chemical probe through the National Institutes of Health (NIH) Molecular Libraries Program, **ML350** serves as a critical tool for investigating the physiological and pathological roles of the OPRK1-dynorphin system. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to ML350 and its Target

The kappa-opioid receptor (OPRK1) is a G protein-coupled receptor (GPCR) that, along with mu (OPRM1) and delta (OPRD1) opioid receptors, constitutes the classical opioid receptor family. The endogenous ligands for OPRK1 are dynorphins. Activation of OPRK1 signaling pathways, including those involving mitogen-activated protein kinases (MAPK), has been implicated in a range of neurological and psychiatric conditions such as addiction, depression, and psychosis.[1] Consequently, potent and selective antagonists of OPRK1 are valuable research tools and potential therapeutic agents.

ML350 was identified as a highly potent and selective OPRK1 antagonist, emerging from a high-throughput screening campaign.[1] It offers a novel chemical scaffold with favorable pharmacokinetic properties, making it a superior tool for both in vitro and in vivo studies



compared to older, less selective antagonists with notable off-target effects and unfavorable pharmacological profiles.[1]

Discovery and Optimization

The discovery of **ML350** was a multi-step process initiated by a high-throughput screen, followed by chemical optimization to improve potency and selectivity.

High-Throughput Screening (HTS)

ML350 was identified by the Scripps Research Institute Molecular Screening Center (SRIMSC) through a quantitative high-throughput screening (qHTS) of their compound library.[1] The primary screen utilized a cell-based TangoTM assay, which measures β -arrestin recruitment to the activated OPRK1 receptor.[1] The initial hit compound (SID 26534319) exhibited an IC50 of 410 nM for OPRK1.[1]

Structure-Activity Relationship (SAR) and Chemical Optimization

Following the identification of the initial hit, a medicinal chemistry campaign was undertaken to improve the compound's potency and selectivity. This involved the synthesis and evaluation of numerous analogs to establish a structure-activity relationship (SAR). The optimization efforts focused on modifications of different parts of the initial scaffold, leading to the development of **ML350** with a significantly improved IC50 of 9-16 nM for OPRK1.[1]

Quantitative Data

The pharmacological and pharmacokinetic properties of **ML350** have been quantitatively assessed through a series of in vitro and in vivo experiments.

Table 1: In Vitro Potency and Selectivity of ML350



Target	Assay Format	IC50 (nM)	Selectivity vs. OPRK1
OPRK1	Tango™	9 - 16	-
OPRM1	Tango™	>350	20- to 35-fold
OPRD1	Tango™	>3500	219- to 382-fold

Data sourced from the NIH Probe Report on ML350.[1]

Table 2: In Vivo Pharmacokinetic Profile of ML350 in

Rats

Parameter	Value
Dose (mg/kg)	5 (IV), 10 (PO)
Clearance (mL/min/kg)	23.9
Volume of Distribution (L/kg)	6.1
Half-life (h)	3.0
Bioavailability (%)	30
Brain:Plasma Ratio	1.8

Data represents a summary of the pharmacokinetic properties of **ML350** in rats.

Experimental Protocols

Detailed methodologies were employed to characterize ML350.

Tango™ GPCR Assay for OPRK1 Antagonism

The TangoTM GPCR assay is a method for monitoring G protein-coupled receptor activation by measuring the recruitment of β -arrestin to the receptor.

• Principle: The assay utilizes a U2OS cell line stably expressing the human OPRK1 receptor fused to a Gal4-VP16 transcription factor. A β-arrestin/TEV protease fusion protein is also



expressed in these cells. Upon agonist-induced activation of OPRK1, the β -arrestin-TEV protease is recruited to the receptor, leading to the cleavage of the transcription factor. The released transcription factor then translocates to the nucleus and activates the expression of a β -lactamase (bla) reporter gene.[2][3][4][5]

Protocol Outline:

- Cell Plating: Tango™ OPRK1-bla U2OS cells are plated in a 384-well format and incubated for 16-20 hours.[2]
- Compound Addition: ML350 or other test compounds are added to the cells.
- Agonist Stimulation: After a pre-incubation with the antagonist, cells are stimulated with an EC80 concentration of an OPRK1 agonist (e.g., U-50488) for 5 hours.[2]
- Substrate Loading: LiveBLAzer™-FRET B/G Substrate is added to the cells, and they are incubated for 2 hours.[2]
- Detection: Fluorescence emission at 460 nm and 530 nm is measured using a fluorescence plate reader. The ratio of these emissions is used to determine the level of βlactamase activity, which is inversely proportional to the antagonist activity of the test compound.[2]

In Vivo Pharmacokinetic Study in Rats

- Animal Model: Male Sprague-Dawley rats were used for the study.
- Dosing: ML350 was administered intravenously (IV) at 5 mg/kg and orally (PO) at 10 mg/kg.
- Sample Collection: Blood samples were collected at various time points post-administration.

 Brain tissue was also collected to determine the brain-to-plasma ratio.
- Analysis: The concentration of ML350 in plasma and brain homogenates was determined using liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, halflife, and bioavailability were calculated from the concentration-time data.

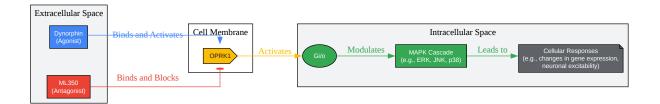


Synthesis of ML350

The synthesis of **ML350** was achieved through a multi-step process starting from commercially available reagents. The key steps involved the formation of a central scaffold followed by functional group modifications to arrive at the final compound. A detailed, step-by-step synthetic protocol is outlined in the supplementary information of the primary probe report publication.

Visualizations

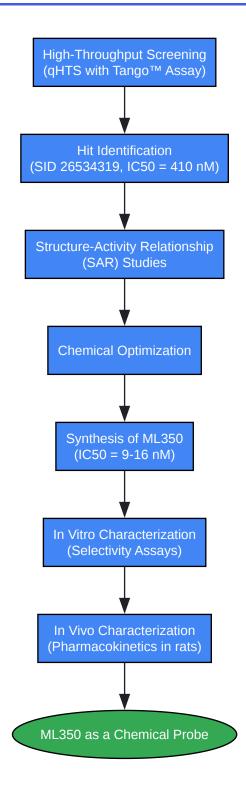
The following diagrams illustrate the signaling pathway of OPRK1 and the discovery workflow of **ML350**.



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OPRK1 Signaling Pathway and Inhibition by ML350





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